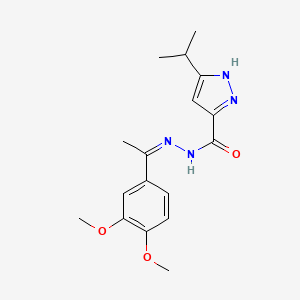

(Z)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 1-(3,4-dimethoxyphenyl)propene . Compounds with similar structures have been studied for their potential applications in various fields, including organic synthesis and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 1-(3,4-dimethoxyphenyl)propene have been synthesized through various methods, including Claisen-Schmidt condensation .Chemical Reactions Analysis

Related compounds have been studied for their reaction mechanisms. For instance, lignin peroxidase (LiP) has been shown to catalyze the C–C cleavage of a propenyl side chain in 1-(3’,4’-dimethoxyphenyl)propene .Scientific Research Applications

Magnetic Studies and Complex Formation

- (Z)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide derivatives have been used in the synthesis of [2 × 2] tetranuclear M(4) (M = Cu(II) and Ni(II)) square grids structures. These compounds demonstrate magnetic properties and have been characterized by X-ray structural analyses and variable temperature magnetic susceptibility measurements (Mandal et al., 2011).

Vibrational Spectroscopic Investigations

- Vibrational spectroscopic studies of N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide derivatives have been conducted to understand their molecular dynamics and electronic structure. These studies are crucial for assessing the industrial and biological importance of these compounds (Pillai et al., 2017).

Corrosion Protection and Adsorption Studies

- Derivatives of this compound have been investigated for their behavior in corrosion protection of mild steel in acidic solutions. Electrochemical and computational approaches demonstrate their efficiency in forming protective layers on metal surfaces, highlighting their potential in industrial applications (Paul et al., 2020).

Crystal Structure and Hirshfeld Surface Analysis

- Research on the crystal structure and molecular interactions of derivatives of this compound provides insights into their physical and chemical properties, which is important for material science applications (Prabhuswamy et al., 2016).

Molecular Docking Studies for Drug Efficacy

- These derivatives have been subject to molecular docking studies to determine their potential as inhibitors for enzymes like CDK2s. Such studies are vital for the development of new pharmaceuticals (Karrouchi et al., 2020).

Antimicrobial and Anticancer Potential

- Novel pyrazole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents. This highlights their significance in medicinal chemistry and drug development (Hafez et al., 2016).

Future Directions

Properties

IUPAC Name |

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-10(2)13-9-14(20-19-13)17(22)21-18-11(3)12-6-7-15(23-4)16(8-12)24-5/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFTXCWESLHPRE-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5,6-tetramethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2639013.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2639019.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2639020.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2639022.png)

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639023.png)

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2639024.png)

![5-chloro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2639029.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)